7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide
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Overview
Description
7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 4-methylcoumarin with amino acids or amines under specific conditions. One common method involves the reaction of 4-methylcoumarin with glycine in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
7-Amino-4-methylcoumarin: Shares similar structural features but lacks the carboxamide group.
4-Methyl-7-aminocoumarin: Another related compound with similar applications but different reactivity due to the absence of the carboxamide group.
Uniqueness: 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
570376-44-2 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
7-amino-4-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
GSIWCTDVOYCYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)C(=O)N |
Origin of Product |
United States |
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